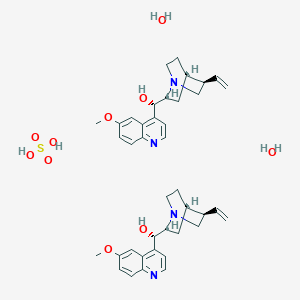

Quinidine sulfate dihydrate

概要

説明

準備方法

合成経路と反応条件

硫酸キニーネは、キナノキ樹皮に含まれるもう1つのアルカロイドであるキニーネから合成することができます。この合成には、キニーネをキニジノンに酸化し、続いてキニーネに還元するなど、いくつかの段階が含まれます。 最後の段階では、硫酸とキニーネを反応させることで硫酸塩が生成されます .

工業生産方法

硫酸キニーネの工業生産には、通常、キナノキ樹皮からの抽出、それに続く精製および結晶化プロセスが含まれます。抽出されたキニーネは、硫酸との反応によって硫酸塩に変換されます。 製品はさらに精製され、医薬品基準を満たします .

化学反応の分析

反応の種類

硫酸キニーネは、以下を含むさまざまな化学反応を受けます。

酸化: キニーネは酸化されてキニジノンを形成することができます。

還元: キニジノンはキニーネに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な製品

酸化: キニジノン

還元: キニーネ

科学研究への応用

硫酸キニーネは、幅広い科学研究への応用があります。

化学: 不斉合成におけるキラル触媒として使用されます。

生物学: イオンチャネルと細胞シグナル伝達経路への影響が研究されています。

医学: 心臓リズム障害とマラリアの治療に使用されます。ブルガダ症候群や短QT症候群などの他の病状の治療における可能性も研究されています。

科学的研究の応用

Quinidine sulfate has a wide range of scientific research applications:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Studied for its effects on ion channels and cellular signaling pathways.

Medicine: Used to treat heart rhythm disorders and malaria. It is also being researched for its potential in treating other conditions such as Brugada syndrome and short QT syndrome.

Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry

作用機序

硫酸キニーネは、心臓細胞のナトリウムチャネルとカリウムチャネルを遮断することでその効果を発揮します。この作用は、活動電位と不応期を延長し、それによって心臓リズムを安定化させます。 硫酸キニーネは、寄生虫がヘモグロビンを消化する能力を阻害することを含む、抗マラリア特性も持っています .

類似の化合物との比較

類似の化合物

キニーネ: キナノキ樹皮に由来する別のアルカロイドで、主に抗マラリア薬として使用されます。

プロカインアミド: キニーネと類似したクラスIa抗不整脈薬ですが、副作用のプロフィールが異なります。

ジソピラミド: 薬理学的な特性が類似した別のクラスIa抗不整脈薬

独自性

硫酸キニーネは、抗不整脈薬と抗マラリア薬の両方としての二重の役割を果たすため、ユニークです。ナトリウムチャネルとカリウムチャネルの両方を遮断する能力は、1種類のイオンチャネルのみを標的とする可能性のある他の抗不整脈薬とは異なります。 さらに、キナノキ樹皮からの天然由来は、その歴史的および薬理学的意義を高めています .

類似化合物との比較

Physicochemical Properties

- Appearance : White crystalline powder with a bitter taste .

- Solubility : Sparingly soluble in water (1:80), soluble in alcohol and chloroform .

- Stability : Stable under recommended storage conditions but darkens upon air exposure .

Pharmacokinetics

In equine studies, oral administration of quinidine sulfate dihydrate (20 mg/kg, equivalent to 16.58 mg/kg quinidine base) showed prolonged absorption compared to intravenous quinidine hydrochloride monohydrate (5 mg/kg, equivalent to 4.28 mg/kg base) . Loading and maintenance doses vary with target plasma concentrations (Table 1) .

Table 1: this compound Dosing Regimen in Horses

| Target Concentration (μg/mL) | Loading Dose (mg/kg, base) | Maintenance Dose (mg/kg/h, base) |

|---|---|---|

| 1.0 | 13.43 | 1.35 |

| 2.0 | 26.86 | 2.70 |

| 2.9 (therapeutic) | 38.95 | 3.92 |

Toxicity

- Acute Toxicity : Oral LD₅₀ in rats is 456 mg/kg, with symptoms including arrhythmias, seizures, and respiratory failure .

- Chronic Effects : Prolonged exposure may cause hepatotoxicity, immune-mediated reactions (e.g., thrombocytopenia), and QT prolongation .

Quinidine Hydrochloride Monohydrate

- Chemical Profile : Molecular weight 396.91 (C₂₀H₂₄N₂O₂·HCl·2H₂O) .

- Pharmacokinetics: Administered intravenously (IV) due to higher solubility, achieving faster plasma concentrations than the sulfate form. A 5 mg/kg IV dose delivers 4.28 mg/kg quinidine base .

- Clinical Use : Preferred for rapid antiarrhythmic action in emergency settings.

Quinine Sulfate Dihydrate

- Structural Differences : Stereoisomer of quinidine with opposing configurations at C₈ and C₉ .

- Pharmacological Activity : Less potent as a sodium channel blocker but widely used for malaria. IC₅₀ for K⁺ channels is higher than quinidine, reducing antiarrhythmic efficacy .

Cinchona Alkaloids: 9-Epiquinine and 9-Epiquinidine

- Activity : Over 100-fold less active against Plasmodium falciparum than quinine and quinidine due to stereochemical differences .

- Mechanistic Insight : The spatial orientation of hydroxyl and amine groups in quinidine allows stronger hydrogen bonding with cellular targets, enhancing antimalarial and antiarrhythmic effects .

Table 2: Key Comparisons of Cinchona Alkaloids

| Parameter | This compound | Quinine Sulfate Dihydrate | 9-Epiquinidine |

|---|---|---|---|

| Antimalarial EC₅₀ (nM) | 10–50 | 10–50 | >1,000 |

| Sodium Channel Blockade | Strong (IC₅₀: 131 μM) | Moderate | Weak |

| QT Prolongation Risk | High | Moderate | Low |

Pharmacokinetic and Toxicity Differences

- Bioavailability : this compound has lower oral bioavailability than IV hydrochloride due to first-pass metabolism .

- Species Variability : Horses require higher doses (20 mg/kg PO) than humans to achieve therapeutic plasma levels .

- Toxicity Profile : Quinidine’s lower therapeutic index compared to quinine necessitates careful plasma monitoring .

Research Findings and Clinical Implications

生物活性

Quinidine sulfate dihydrate is a derivative of quinine, primarily known for its use in treating arrhythmias and certain types of malaria. This article focuses on its biological activity, including mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and case studies.

Quinidine functions as an antiarrhythmic agent by influencing cardiac action potentials. Its primary mechanisms include:

- Sodium Channel Blockade : Quinidine inhibits sodium channels, thereby decreasing the phase zero depolarization during action potentials. This leads to a prolongation of the action potential duration and a reduction in automaticity in cardiac tissues .

- Potassium Current Modulation : It also inhibits various potassium currents (I_Kr, I_Ks, I_K1), which further contributes to the prolongation of the action potential and can facilitate early afterdepolarizations (EADs) under certain conditions .

- Adrenergic Receptor Interaction : Quinidine acts as an antagonist at alpha-adrenergic receptors, which may contribute to its therapeutic effects in arrhythmias .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

| Parameter | Value |

|---|---|

| Bioavailability | 70% (range: 45%-100%) |

| Volume of Distribution | 2-3 L/kg (healthy adults) |

| Protein Binding | 80-88% (varies with age and condition) |

| Metabolism | Primarily hepatic via CYP2D6 |

| Half-life | 6-8 hours |

The bioavailability is influenced by first-pass metabolism in the liver, and food intake can delay peak serum concentrations .

Clinical Applications

This compound is predominantly used for:

- Arrhythmias : It is effective in restoring normal sinus rhythm in patients with atrial fibrillation and treating ventricular arrhythmias.

- Malaria Treatment : Acts as an intra-erythrocytic schizonticide against Plasmodium vivax and P. malariae but not P. falciparum .

Case Studies

- Dextromethorphan-Quinidine for Agitation in Alzheimer's Disease :

- Pharmacokinetics in Horses :

Safety Profile

This compound has a notable safety profile but can cause various side effects:

Q & A

Basic Research Questions

Q. What are the primary biological targets and research applications of quinidine sulfate dihydrate?

this compound is a multifunctional compound with three key research applications:

- CYP450db (CYP2D6) inhibition : Used to study drug-drug interactions and metabolic pathways. Validate selectivity using isoform-specific substrates (e.g., dextromethorphan for CYP2D6) and confirm via competitive inhibition assays .

- K⁺ channel blockade : Employed in electrophysiology studies (e.g., hERG channel assays) at an IC₅₀ of 19.9 μM. Optimize concentrations using patch-clamp protocols with stepwise depolarization .

- Apoptosis induction : Test cytotoxicity in cancer cell lines (e.g., MES-SA) via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Use original glass or polypropylene containers in cool, dry, ventilated areas. Avoid exposure to light and incompatible materials (e.g., oxidizers) .

- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use NIOSH-certified respirators (e.g., P3 filters for aerosols) during powder handling .

- Spill management : Contain small spills with absorbent materials; large spills require HEPA-filtered ventilation and barrier isolation .

Q. How can researchers determine appropriate concentrations for in vitro studies?

- Start with the reported IC₅₀ values (e.g., 19.9 μM for K⁺ channels) and perform dose-response curves (0.1× to 10× IC₅₀) .

- Adjust for solvent effects (e.g., DMSO ≤0.1% v/v) and confirm solubility in aqueous buffers (pH 6.0–6.8) .

- Validate cell viability via MTT assays to rule off-target cytotoxicity .

Advanced Research Questions

Q. How can contradictions in CYP450 inhibition data be resolved across different cell models?

- Assay standardization : Use recombinantly expressed CYP isoforms (e.g., Supersomes™) to isolate enzyme activity from cellular context .

- Control for metabolites : Monitor quinidine’s oxidation products (e.g., 3-hydroxyquinidine) via HPLC-MS, as they may exhibit variable inhibitory potency .

- Species-specific differences : Compare human vs. rodent hepatocytes, noting that murine CYP2D homologs have distinct substrate affinities .

Q. What methodological considerations are critical for in vivo studies of quinidine’s anti-epileptic effects?

- Dose optimization : In NMRI mice, 30 mg/kg (i.p.) elevates pentylenetetrazole (PTZ)-induced seizure thresholds (p<0.05). Adjust for species-specific metabolism using pharmacokinetic profiling (e.g., plasma t½ = 6–8 hrs in rodents) .

- Endpoint selection : Combine behavioral scoring (Racine scale) with EEG monitoring to quantify seizure severity and duration .

- Off-target effects : Include controls for cardiovascular side effects (e.g., QT prolongation) via telemetry or ECG .

Q. How can quinidine’s dual role as a sodium channel blocker and apoptosis inducer be disentangled in cancer studies?

- Mechanistic profiling : Use siRNA knockdown of voltage-gated Na⁺ channels (e.g., Nav1.5) to isolate apoptosis induction from ion channel effects .

- Time-resolved assays : Measure caspase activation (0–48 hrs) and compare to acute sodium current inhibition (patch-clamp, 0–60 mins) .

- Synergistic studies : Co-administer with selective Na⁺ channel blockers (e.g., tetrodotoxin) to assess additive vs. independent effects .

Q. Data Contradiction Analysis

Q. Why do reported IC₅₀ values for K⁺ channel blockade vary between 19.9 μM and 131 μM?

- Experimental conditions : Variations in temperature (room vs. physiological 37°C), voltage protocols (holding potentials), and cell types (HEK293 vs. cardiomyocytes) impact measurements .

- Solution composition : Differences in extracellular K⁺ or Ca²⁺ concentrations alter channel gating kinetics. Standardize Tyrode’s solution (5.4 mM K⁺, 1.8 mM Ca²⁺) .

- Batch variability : Confirm purity (>98% by HPLC) and hydrate stability (store desiccated to prevent dihydrate-to-anhydrate conversion) .

Q. Methodological Best Practices

Q. How should researchers validate quinidine’s role in malaria studies against current antimalarials?

- Parasite culture : Use Plasmodium falciparum (chloroquine-sensitive strain 3D7) and quantify growth via SYBR Green fluorescence .

- Combination assays : Compare quinidine’s EC₅₀ with artemisinin derivatives, noting synergistic effects in dose-matrix analyses .

- Resistance monitoring : Genotype pfcrt and pfmdr1 mutations to rule out cross-resistance .

Q. What strategies mitigate quinidine’s cytotoxicity in long-term neuronal studies?

- Pulsatile dosing : Administer intermittently (e.g., 6-hr exposure/day) to reduce cumulative apoptosis .

- Neuron-specific delivery : Use nanoparticle encapsulation to target hippocampal regions and bypass systemic toxicity .

- Biomarker tracking : Monitor plasma cardiac troponin I and liver enzymes (ALT/AST) weekly in animal models .

特性

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNFLHYOFXQIOW-AHSOWCEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017271 | |

| Record name | Quinidine sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |

CAS No. |

6591-63-5, 50-54-4 | |

| Record name | Quinidine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinin-szulfát-dihidrát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13S2394HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。